molecular formula C18H28BNO4 B1439840 4-(Boc-Amino)-3-methylphenylboronic acid, pinacol ester CAS No. 508223-54-9

4-(Boc-Amino)-3-methylphenylboronic acid, pinacol ester

Cat. No.: B1439840
CAS No.: 508223-54-9
M. Wt: 333.2 g/mol
InChI Key: AEJFCKJZWOLDBF-UHFFFAOYSA-N
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Description

4-(Boc-Amino)-3-methylphenylboronic acid, pinacol ester (CAS: 1218791-29-7) is a boronic ester derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group and a methyl substituent at the 3-position of the phenyl ring. Its molecular weight is 395.30 g/mol, and it exists as a pale yellow liquid with high purity (≥97%) . The Boc group serves as a protective moiety for the amine, enabling controlled deprotection in multi-step syntheses, while the pinacol ester enhances stability and solubility in organic solvents. This compound is widely used in Suzuki-Miyaura cross-coupling reactions for constructing biaryl frameworks in pharmaceuticals, agrochemicals, and advanced materials .

Properties

IUPAC Name

tert-butyl N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28BNO4/c1-12-11-13(19-23-17(5,6)18(7,8)24-19)9-10-14(12)20-15(21)22-16(2,3)4/h9-11H,1-8H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEJFCKJZWOLDBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30682353
Record name tert-Butyl [2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

508223-54-9
Record name tert-Butyl [2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by this compound are largely dependent on the specific reaction it is used in. In the context of Suzuki-Miyaura cross-coupling reactions, the compound can contribute to the formation of carbon-carbon bonds. This can lead to the synthesis of a wide variety of organic compounds, affecting numerous biochemical pathways depending on the specific compounds produced.

Pharmacokinetics

It’s important to note that boronic esters like this compound can be susceptible to hydrolysis, particularly at physiological ph. This could potentially affect the compound’s bioavailability and stability in biological systems.

Result of Action

The result of the compound’s action is the formation of new organic compounds through Suzuki-Miyaura cross-coupling reactions. The specific molecular and cellular effects would depend on the properties of these newly formed compounds.

Biochemical Analysis

Biochemical Properties

4-(Boc-Amino)-3-methylphenylboronic acid, pinacol ester plays a significant role in biochemical reactions due to its boronic acid moiety. This compound interacts with enzymes such as proteases and kinases, forming reversible covalent bonds with their active site serine or threonine residues. These interactions can inhibit enzyme activity, making this compound a useful tool in studying enzyme mechanisms and developing enzyme inhibitors.

Cellular Effects

This compound affects various cellular processes by modulating enzyme activity and interacting with cellular proteins. It can influence cell signaling pathways by inhibiting kinases, leading to altered phosphorylation states of key signaling proteins. This compound also affects gene expression by modulating transcription factors and other regulatory proteins. Additionally, this compound can impact cellular metabolism by inhibiting enzymes involved in metabolic pathways.

Molecular Mechanism

The molecular mechanism of this compound involves the formation of reversible covalent bonds with biomolecules. This compound binds to the active sites of enzymes, inhibiting their activity by forming a boronate ester with serine or threonine residues. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and context. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is generally stable under standard laboratory conditions, but it can degrade over time, leading to reduced efficacy. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained enzyme inhibition and altered gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, this compound can cause adverse effects, including toxicity and off-target interactions. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels. Additionally, this compound can interact with cofactors such as NADH and ATP, further influencing metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can be taken up by cells via specific transporters and can accumulate in certain cellular compartments. The distribution of this compound within tissues can affect its localization and efficacy.

Subcellular Localization

This compound is localized to specific subcellular compartments, where it exerts its activity. This compound can be directed to particular organelles through targeting signals or post-translational modifications. The subcellular localization of this compound can influence its function and interactions with biomolecules.

Biological Activity

4-(Boc-Amino)-3-methylphenylboronic acid, pinacol ester (CAS No. 508223-54-9) is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it a useful tool in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C13H19BNO3. The structure features a pinacol ester linked to a phenylboronic acid moiety with a tert-butoxycarbonyl (Boc) protected amino group. This configuration contributes to its solubility and stability in various biological environments.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The boronic acid moiety can reversibly bind to hydroxyl-containing biomolecules, influencing various cellular processes such as signal transduction and enzyme activity.

Antiviral Activity

Recent studies have highlighted the antiviral potential of boronic acids, including derivatives like 4-(Boc-Amino)-3-methylphenylboronic acid. Research indicates that such compounds can inhibit viral replication by targeting viral proteases or polymerases. For instance, studies on related compounds have shown effective inhibition against flavivirus infections, suggesting a similar potential for this compound .

Antimicrobial Properties

The antimicrobial properties of boronic acids are also well-documented. The ability of 4-(Boc-Amino)-3-methylphenylboronic acid to disrupt bacterial cell wall synthesis or interfere with metabolic pathways has been explored in various contexts. Preliminary findings suggest that it may exhibit selective toxicity against certain bacterial strains .

In Vitro Studies

In vitro assays have demonstrated that 4-(Boc-Amino)-3-methylphenylboronic acid can modulate the activity of specific enzymes involved in metabolic pathways. For example, it has been shown to inhibit protease activity in viral models, leading to reduced viral loads in treated cells .

StudyCompoundIC50 (μM)Biological Target
A4-(Boc-Amino)-3-methylphenylboronic acid0.71Viral protease
BRelated boronic acid derivative0.76Flavivirus polymerase

In Vivo Studies

While in vitro results are promising, in vivo studies are necessary to fully understand the therapeutic potential of this compound. Current research is focused on evaluating its efficacy in animal models of viral infections and bacterial diseases.

Safety and Toxicology

Safety assessments indicate that 4-(Boc-Amino)-3-methylphenylboronic acid may cause skin and eye irritation upon exposure. Appropriate handling precautions should be taken when working with this compound in laboratory settings .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

Compound Molecular Weight (g/mol) Substituents Key Features Applications
4-(Boc-Amino)-3-methylphenylboronic acid, pinacol ester 395.30 3-methyl, Boc-amino Enhanced stability due to methyl group; Boc protection for selective reactivity Drug intermediates, agrochemicals, polymer precursors
4-(Boc-Amino)benzeneboronic acid pinacol ester (CAS: 330793-01-6) 319.21 Boc-amino (no methyl) Simpler structure; higher commercial availability Cross-coupling reactions, fluorescent probes
4-(Boc-Amino)-2-fluorobenzeneboronic acid pinacol ester (CAS: 1256256-45-7) 337.20 2-fluoro, Boc-amino Electron-withdrawing fluorine increases boronic acid acidity ROS-responsive drug delivery systems, catalytic applications
4-Amino-2,3-dimethylphenylboronic acid pinacol ester 253.53 (Cl analog: 237.08) 2,3-dimethyl, free amino Unprotected amine for direct functionalization Bioconjugation, sensor development
2-(BOC-Amino)pyridine-5-boronic acid, pinacol ester 318.16 Pyridine ring, Boc-amino Heteroaromatic ring enhances coordination with metal catalysts Heterocyclic drug synthesis, ligand design

Reactivity and Stability

Electronic Effects :

  • The 3-methyl group in the target compound donates electrons, stabilizing the boronic ester and slowing hydrolysis compared to electron-withdrawing groups (e.g., fluorine in CAS 1256256-45-7) .
  • Fluorinated analogs exhibit higher reactivity in acidic or oxidative conditions due to increased boronic acid acidity .

Protection-Deprotection Dynamics: Boc-protected derivatives (e.g., CAS 1218791-29-7) allow selective amine deprotection under mild acidic conditions (e.g., trifluoroacetic acid), unlike unprotected amines (e.g., 4-Amino-2,3-dimethylphenylboronic acid pinacol ester), which may undergo undesired side reactions .

Cross-Coupling Efficiency: Pyridine-based boronic esters (e.g., 2-(BOC-Amino)pyridine-5-boronic acid) show enhanced catalytic activity in Pd-mediated couplings due to nitrogen coordination, whereas phenylboronic esters like the target compound are preferred for sterically hindered substrates .

Preparation Methods

General Synthetic Strategy

The synthesis of 4-(Boc-Amino)-3-methylphenylboronic acid, pinacol ester generally follows a palladium-catalyzed borylation of a suitably protected halogenated aromatic precursor. The process involves:

  • Starting from a 4-(Boc-amino)-3-methylhalobenzene (typically bromide or iodide).
  • Performing a palladium-catalyzed Miyaura borylation using bis(pinacolato)diboron as the boron source.
  • Employing mild alkali metal salts as bases in polar solvents under inert atmosphere.
  • Isolating the pinacol boronic ester product with high purity and yield.

This approach is consistent with the Suzuki–Miyaura coupling literature and boronic ester preparation methods, which emphasize the utility of pinacol esters for stability and reactivity balance.

Detailed Preparation Methodology

Starting Materials and Reagents

Component Role Typical Amounts (mol ratio)
4-(Boc-amino)-3-methylbromobenzene or iodide Aromatic halide substrate 1.0 eq
Bis(pinacolato)diboron Boron source 1.0 eq
Palladium catalyst (e.g., Pd(dppf)Cl2) Catalyst 0.005–0.01 eq
Potassium acetate or other weak alkali metal salt Base 2.0 eq
Solvent (ethanol, isopropanol, dioxane, or mixtures) Reaction medium Sufficient to dissolve reactants

Reaction Conditions

  • Atmosphere: Inert (nitrogen or argon) to prevent oxidation.
  • Temperature: 25–110 °C, typically reflux conditions (~80-100 °C).
  • Time: 12–16 hours for complete conversion.
  • Monitoring: Thin-layer chromatography (TLC) or HPLC to track reaction progress.

Procedure Outline

  • Setup: Combine 4-(Boc-amino)-3-methylhalobenzene, bis(pinacolato)diboron, palladium catalyst, base, and solvent in a reaction vessel.
  • Degassing: Remove oxygen by vacuum and nitrogen purging to prevent catalyst poisoning.
  • Heating: Stir and heat the mixture under reflux for 12–16 hours.
  • Workup: Cool the reaction, filter to remove catalyst residues.
  • Purification: Evaporate solvents under reduced pressure, extract with petroleum ether or suitable organic solvents, and purify by recrystallization or chromatography.
  • Drying: Obtain the pure 4-(Boc-amino)-3-methylphenylboronic acid pinacol ester as a solid.

Representative Experimental Data

Example Substrate Catalyst (Pd(dppf)Cl2) Base Solvent Yield (%) Notes
1 4-(Boc-amino)-3-methylbromobenzene 0.007 mol eq Potassium acetate Ethanol ~82 Standard borylation conditions
2 4-(Boc-amino)-3-methyliodobenzene 0.008 mol eq Sodium acetate Isopropanol ~85 Slightly higher yield

Yields and conditions adapted from analogous pyrazole boronic ester synthesis patents and literature.

Mechanistic Insights and Optimization

  • The palladium catalyst facilitates oxidative addition of the aryl halide, transmetallation with bis(pinacolato)diboron, and reductive elimination to form the arylboronic ester.
  • The Boc group on the amino substituent is stable under these conditions, protecting the amine from side reactions.
  • The methyl group at the 3-position influences electronic and steric properties, potentially affecting catalyst coordination and reaction rate.
  • Alkali metal salts such as potassium acetate provide a mild basic environment to promote transmetallation without decomposing the Boc group.
  • Solvent choice affects solubility and reaction kinetics; mixtures of protic and aprotic solvents can be optimized for yield and purity.

Alternative Approaches and Considerations

Summary Table of Preparation Parameters

Parameter Typical Range/Value Comments
Halogen on aromatic ring Bromine or iodine Iodine often gives higher reactivity
Catalyst loading 0.5–1 mol% Pd(dppf)Cl2 or Pd(dppf)Cl complex
Base Potassium acetate, sodium acetate Weak alkali metal salts preferred
Solvent Ethanol, isopropanol, dioxane Polar solvents facilitate reaction
Temperature 25–110 °C Reflux conditions typical
Reaction time 12–16 hours Monitored by TLC or HPLC
Yield 80–85% High yields achievable

Q & A

Q. What are the standard synthetic routes for preparing 4-(Boc-Amino)-3-methylphenylboronic acid, pinacol ester?

The compound is typically synthesized via a two-step procedure: (1) Protection of the boronic acid group as a pinacol ester to enhance stability, and (2) introduction of the Boc-protected amino group. For example, oxidative cleavage of the pinacol ester (using NaIO₄ in THF/water/HCl) can yield the free boronic acid intermediate, which is then functionalized with Boc-protected amines . Alternative methods involve metal-free, photoinduced decarboxylative borylation of carboxylic acid derivatives (e.g., N-hydroxyphthalimide esters) under visible light, enabling direct access to pinacol boronic esters .

Q. How can the purity and structural integrity of this compound be validated?

Key analytical techniques include:

  • 1H NMR : To confirm the presence of the Boc group (tert-butyl protons at ~1.3 ppm) and pinacol ester (methyl groups at ~1.0 ppm) .
  • 11B NMR : To verify the integrity of the boronic ester moiety (δ ~30 ppm for pinacol esters) .
  • Mass Spectrometry (HRMS) : To validate the molecular ion peak (e.g., [M+H]+ or [M+Na]+) and rule out hydrolyzed byproducts .

Q. What are the primary applications of this compound in organic synthesis?

It is widely used in Suzuki-Miyaura cross-coupling reactions to form C-C bonds, particularly in the synthesis of biaryl structures common in pharmaceuticals and materials. The pinacol ester enhances stability and solubility in organic solvents, while the Boc group allows for selective deprotection post-coupling .

Q. What precautions are necessary for handling and storage?

Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent hydrolysis. Avoid prolonged exposure to moisture, acids, or bases, which can cleave the pinacol ester or Boc group. Use anhydrous solvents (e.g., THF, DMF) for reactions .

Advanced Research Questions

Q. How can researchers address low yields in cross-coupling reactions involving this boronic ester?

Common issues include:

  • Catalyst selection : Pd(PPh₃)₄ or Pd(dppf)Cl₂ often outperform other catalysts for sterically hindered substrates.
  • Base optimization : K₂CO₃ or CsF may improve transmetallation efficiency compared to Na₂CO₃ .
  • Moisture control : Trace water can hydrolyze the ester; rigorously dry solvents and reagents .

Q. What strategies enable selective deprotection of the Boc group without affecting the pinacol ester?

Use mild acidic conditions (e.g., TFA in DCM at 0°C) to cleave the Boc group. The pinacol ester remains stable under these conditions but can be selectively hydrolyzed later using oxidative methods (e.g., NaIO₄) .

Q. How does the steric environment of the 3-methyl group influence reactivity?

The methyl group adjacent to the boronic ester can:

  • Reduce coupling efficiency in Suzuki-Miyaura reactions due to steric hindrance.
  • Enhance enantioselectivity in asymmetric allylboration reactions by directing substrate approach (e.g., via borinic ester intermediates) .

Q. What advanced techniques can resolve contradictions in reaction selectivity data?

  • 11B NMR monitoring : Track borinic ester intermediates in allylboration reactions to explain shifts in E/Z selectivity .
  • DFT calculations : Model transition states to rationalize unexpected stereochemical outcomes in cross-couplings .

Q. How can this compound be integrated into multicomponent or tandem reactions?

Example: Combine with Knorr pyrrole synthesis to generate functionalized heterocycles. The boronic ester participates in Suzuki coupling post-cyclization, enabling rapid diversification .

Q. What are the limitations of using this compound in aqueous-phase reactions?

The pinacol ester is prone to hydrolysis in water, limiting its use in purely aqueous systems. Alternatives include:

  • Micellar catalysis : Use surfactants to stabilize the ester in water-organic emulsions.
  • Enzymatic deprotection : Lipases or esterases for controlled hydrolysis under mild conditions .

Data Contradiction Analysis

Q. Why do reported reaction yields vary significantly across studies?

Discrepancies often arise from:

  • Substrate purity : Hydrolyzed boronic acids (from ester decomposition) reduce coupling efficiency.
  • Catalyst lot variability : Trace ligands or impurities in Pd sources affect activity .
  • Solvent drying methods : Residual water in "anhydrous" solvents can differ between labs .

Q. How can researchers reconcile conflicting stereochemical outcomes in allylboration reactions?

Key factors include:

  • Reaction conditions : nBuLi/TFAA generates borinic esters, shifting selectivity to E-alkenes, whereas standard conditions favor Z-alkenes .
  • Substrate electronics : Electron-withdrawing groups on the aldehyde can invert stereoselectivity via transition-state polarization.

Methodological Tables

Table 1: Common Analytical Signatures for this compound

TechniqueKey SignalsReference
1H NMR δ 1.3 ppm (s, Boc tert-butyl), δ 1.0 ppm (s, pinacol methyl)
11B NMR δ ~30 ppm (pinacol boronic ester)
HRMS [M+Na]+ calculated for C₁₈H₂₇BNO₄: 364.2023; observed: 364.2021

Table 2: Troubleshooting Cross-Coupling Reactions

IssueSolutionReference
Low conversionSwitch to Pd(dppf)Cl₂; increase temperature to 80°C
Hydrolysis byproductsAdd molecular sieves (3Å); pre-dry reagents with MgSO₄
Unreacted boronic esterUse excess aryl halide (1.5 equiv); extend reaction time to 24h

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(Boc-Amino)-3-methylphenylboronic acid, pinacol ester
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4-(Boc-Amino)-3-methylphenylboronic acid, pinacol ester

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